2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Catalog No.
S704582
CAS No.
20244-61-5
M.F
C6H2Br4O
M. Wt
409.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone

CAS Number

20244-61-5

Product Name

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

IUPAC Name

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one

Molecular Formula

C6H2Br4O

Molecular Weight

409.69 g/mol

InChI

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H

InChI Key

NJQJGRGGIUNVAB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br

Canonical SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br

The exact mass of the compound 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176338. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (CAS 20244-61-5), commonly known as TBCO, is a stable, solid electrophilic brominating agent commercially available in high purities (>97%) . In industrial and advanced laboratory synthesis, it is primarily procured as a mild, highly regioselective alternative to liquid bromine and standard N-bromo imides. Its sterically encumbered molecular architecture allows it to function effectively for the controlled monobromination of highly activated aromatic systems, anilines, and heterocycles where over-bromination or substrate decomposition must be strictly avoided [1].

Substituting TBCO with generic brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br2) routinely fails in sensitive synthetic workflows due to fundamental differences in leaving group sterics and reaction kinetics. When TBCO transfers an electrophilic bromine, it releases a bulky phenolate anion from its sterically encumbered C-4 position, which heavily influences the regioselectivity of the reaction [1]. In contrast, the smaller succinimide anion of NBS frequently results in unselective polybromination in highly activated substrates, such as 7-hydroxycoumarins [1]. Furthermore, attempting to reduce procurement costs by substituting TBCO with NBS in the bromination of unprotected amines often leads to heavy contamination with decomposition products, resulting in costly downstream purification bottlenecks or total reaction failure [2].

Regioselective Monobromination of Activated Coumarins

In the bromination of highly activated heterocycles such as 7-hydroxycoumarin, standard reagents fail to control the extent of halogenation. TBCO successfully achieves selective monobromination to yield 8-bromo-7-hydroxycoumarin at 68% yield [1]. In direct contrast, utilizing NBS under similar conditions results in unselective polybromination, yielding the undesired 3,6,8-tribromo-7-hydroxycoumarin in a restrictive 26% yield [1].

Evidence DimensionMonobromination selectivity and target yield
Target Compound Data68% yield of the monobrominated product (8-bromo-7-hydroxycoumarin)
Comparator Or BaselineNBS (Yields unselective polybrominated byproduct at 26% yield)
Quantified Difference+42% absolute yield improvement for the target monobrominated species, with complete suppression of the tribrominated byproduct
ConditionsAcetonitrile solvent, room temperature

Procuring TBCO prevents destructive polybromination in activated heterocycles, eliminating complex chromatographic separations and maximizing intermediate yield.

Diastereoselective Control in Halolactonization

The structural absence of an ortho-oriented carbonyl group in TBCO provides a distinct stereochemical advantage during halolactonization reactions compared to standard N-bromo imides. In the 5-exo cyclization of aryl-substituted pent-4-enoic acids, TBCO delivers the bromolactonized product in 98% yield with an exceptional 97:3 diastereomeric ratio (anti-diastereomer) [1]. In direct comparative screening, comparators like NBS and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) exhibited significantly lower anti-diastereomer selectivity because their ortho-carbonyl groups facilitate competing hydrogen bond formations that disrupt stereocontrol [1].

Evidence DimensionDiastereomeric ratio (d.r.) and overall yield
Target Compound Data98% yield with a 97:3 d.r. favoring the anti-diastereomer
Comparator Or BaselineNBS and DBDMH (Significantly reduced anti-diastereomer selectivity due to competing hydrogen bonding)
Quantified DifferenceNear-quantitative yield (98%) and superior stereocontrol (97:3 d.r.) uniquely enabled by TBCO's lack of ortho-carbonyls
ConditionsAryl-substituted pent-4-enoic acid substrate, 5-exo halolactonization

For complex natural product or pharmaceutical synthesis, TBCO is the mandatory choice to lock in high diastereoselectivity and avoid yield losses associated with undesired stereoisomers.

Direct Para-Bromination of Unprotected Aromatic Amines

Brominating primary, secondary, and tertiary aromatic amines typically requires tedious protection and deprotection steps to prevent oxidative degradation. TBCO bypasses this requirement, cleanly monobrominating unprotected amines almost exclusively at the para-position, achieving 82–90% yields of pure products such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline [1]. Conversely, direct evaluation of NBS for this transformation frequently yields monobrominated compounds heavily contaminated with decomposition products, while dioxane dibromide delivers poor yields for primary and secondary aryl amines[1].

Evidence DimensionProduct purity and yield in unprotected amine bromination
Target Compound Data82–90% yield of pure para-brominated amine
Comparator Or BaselineNBS (Heavy contamination with decomposition products) and Dioxane dibromide (Poor yields)
Quantified DifferenceEnables 82-90% yield of pure product without the decomposition pathways triggered by NBS
ConditionsDichloromethane solvent, -10°C to 0°C

Utilizing TBCO allows process chemists to eliminate amine protection/deprotection steps, drastically reducing raw material costs and shortening synthetic timelines.

Protecting-Group-Free Functionalization of Anilines and Phenols

TBCO is the optimal reagent for the direct para-bromination of highly electron-rich aromatic systems. Because it avoids the oxidative decomposition and polybromination typical of NBS and liquid bromine, it allows industrial chemists to bypass costly protection and deprotection sequences, streamlining the scale-up of brominated pharmaceutical intermediates[1].

High-Fidelity Stereocontrolled Halolactonization

In the total synthesis of complex molecules requiring precise stereocenters, TBCO is prioritized over NBS and DBDMH. Its unique inability to form disruptive ortho-carbonyl hydrogen bonds ensures maximum anti-diastereomer selectivity (up to 97:3 d.r.) during the halolactonization of substituted alkenoic acids, directly improving the yield of the target stereoisomer[2].

Selective Monobromination of Activated Heterocycles

For the synthesis of advanced agrochemicals and functional materials based on coumarin or flavone scaffolds, TBCO provides strict monobromination control. It is procured specifically to prevent the unselective polybromination pathways that dominate when generic reagents like NBS are applied to these highly activated ring systems[3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20244-61-5

Dates

Last modified: 08-15-2023

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